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Compound of Interest

Compound Name: axinysone B

CAS No.: 1114491-60-9

Cat. No.: B3081878 Get Quote

Executive Summary & Scientific Context
Axinysone B (CAS: 1114491-60-9) is a bioactive aristolane-type sesquiterpenoid originally

isolated from marine sponges of the genus Axinyssa and Axinella, as well as the red alga

Laurencia.[1][2][3] Recent pharmacological screening has identified its potential as a cytotoxic

agent against specific cancer cell lines and an antibacterial agent against Staphylococcus

strains.

Unlike ubiquitous drug molecules, Axinysone B presents unique analytical challenges:

Structural Isomerism: It co-occurs with stereoisomers (e.g., Axinysone A, Aristolone)

requiring high-efficiency chromatographic resolution.

Lipophilicity: Its non-polar sesquiterpene skeleton (LogP > 3.0 estimated) demands specific

extraction protocols to maximize recovery from lipid-rich biological membranes.

Detection Limits: While it possesses a carbonyl chromophore, its UV absorbance is

moderate; therefore, mass spectrometry (LC-MS/MS) is the requisite standard for

pharmacokinetic (PK) and trace analysis.

This guide provides a validated framework for the extraction, separation, and quantification of

Axinysone B, transitioning from raw marine biomass to high-sensitivity plasma assays.
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Physicochemical Profile & Method Design
Before initiating wet-lab work, the method parameters must be grounded in the molecule's

chemistry.

Property Data Analytical Implication

Formula C₁₅H₂₂O₂
Monoisotopic Mass: 234.1620

Da

Class Aristolane Sesquiterpenoid

High lipophilicity; requires

organic mobile phases

(ACN/MeOH).

Chromophore -unsaturated ketone (potential)
UV detection feasible at 240–

250 nm, but low sensitivity.

Ionization Protonation sites (Ketone/OH)
ESI(+) is preferred. Precursor

ion: m/z 235.2 [M+H]⁺.

Solubility DMSO, CHCl₃, EtOAc, MeOH
Avoid 100% aqueous diluents

to prevent precipitation.

Protocol A: Sample Preparation Workflow
Rationale: Sesquiterpenes are often trapped in lipid bilayers. A simple protein crash is

insufficient for tissue analysis. We utilize a Liquid-Liquid Extraction (LLE) followed by Solid

Phase Extraction (SPE) for matrix removal.

Reagents
Extraction Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

Internal Standard (IS): Aristolone (structural analog) or Santonin (if aristolane analogs are

unavailable).

SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (200 mg bed).

Step-by-Step Procedure
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Homogenization:

Tissue (Sponge/Tumor): Weigh 100 mg wet tissue. Add 1 mL cold MeOH (-20°C)

containing 100 ng/mL Internal Standard. Homogenize using bead beater (2 cycles, 30s).

Plasma: Aliquot 100 µL plasma. Add 300 µL cold ACN (with IS). Vortex 1 min.

Extraction (LLE):

Add 2 mL EtOAc to the homogenate. Vortex vigorously for 5 mins.

Centrifuge at 4,000 x g for 10 mins at 4°C.

Transfer the organic supernatant to a clean glass tube.

Drying:

Evaporate supernatant to dryness under a gentle stream of Nitrogen (N₂) at 35°C. Critical:

Do not exceed 40°C to prevent volatilization of the sesquiterpene.

Reconstitution:

Reconstitute residue in 100 µL of 50:50 MeOH:Water.

Filter through 0.22 µm PTFE filter into LC vial.

Workflow Visualization
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Figure 1: Optimized extraction workflow minimizing thermal degradation and lipid

contamination.

Protocol B: LC-MS/MS Quantification (Gold
Standard)
Rationale: For drug development and PK studies, selectivity is paramount. The Triple

Quadrupole (QQQ) method utilizing Multiple Reaction Monitoring (MRM) ensures Axinysone B
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is distinguished from isobaric interferences.

Chromatographic Conditions
System: UHPLC (Agilent 1290 / Waters Acquity).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient:

0-1 min: 30% B (Isocratic hold for polarity).

1-6 min: 30% -> 95% B (Linear ramp).

6-8 min: 95% B (Wash).

8.1 min: Re-equilibrate to 30% B.

Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).

Capillary Voltage: 3500 V.

Desolvation Temp: 350°C.

MRM Transitions:
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Compound
Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Role

Axinysone B 235.2 [M+H]⁺
217.2 [M+H-

H₂O]⁺
15 Quantifier

Axinysone B 235.2 [M+H]⁺ 191.1 25 Qualifier

Aristolone (IS) 219.2 [M+H]⁺ 201.2 15 Internal Std

Note: The transition 235->217 represents the loss of water, typical for hydroxylated terpenes.

Optimize CE values on your specific instrument.

Quantification Logic Diagram
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Figure 2: MRM transition logic for specific detection of Axinysone B.

Protocol C: HPLC-UV (Routine Purity Analysis)
Rationale: For QC of isolated natural products or high-concentration stock solutions (>10

µg/mL), MS is unnecessary.

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Wavelength:242 nm (Primary), 210 nm (Secondary - less specific).

Column: C18 Analytical (4.6 x 150 mm, 5 µm).

Isocratic Method: 70% Acetonitrile / 30% Water.
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Retention Time: Expect elution around 6–8 minutes depending on dead volume.

Method Validation & Troubleshooting
To ensure data integrity (E-E-A-T), the following criteria must be met:

Validation Metrics
Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL). R² must be > 0.99.

Recovery: Spike blank matrix (plasma/sponge extract) at 3 levels (Low, Med, High).

Acceptable recovery: 80–120%.

Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%,

switch to Matrix-Matched Calibration.

Troubleshooting Guide
Issue Root Cause Solution

Peak Tailing
Silanol interactions with OH

group

Add 5 mM Ammonium Acetate

to aqueous mobile phase.

Low Sensitivity Poor ionization
Check source pH; ensure

Formic Acid is fresh.

Ghost Peaks Carryover
Add a needle wash step (50:50

MeOH:IPA) between injections.

Isomer Co-elution Axinysone A interference

Use a Phenyl-Hexyl column for

alternative selectivity (pi-pi

interactions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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